molecular formula C9H19N B1463292 N-(cyclobutylmethyl)-2-methylpropan-2-amine CAS No. 356539-84-9

N-(cyclobutylmethyl)-2-methylpropan-2-amine

Cat. No.: B1463292
CAS No.: 356539-84-9
M. Wt: 141.25 g/mol
InChI Key: BBKYSXTZQBMHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclobutylmethyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of amines It features a tert-butyl group and a cyclobutylmethyl group attached to a nitrogen atom

Scientific Research Applications

N-(cyclobutylmethyl)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action involves the protonation of the tert-butyl carbamate. The loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

Tert-butylamine is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, and it is toxic if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could focus on developing new efficient and safe methods for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol . The esterification could be catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclobutylmethyl)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of tert-butyl(cyclobutylmethyl)amine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and reduce by-products. The final product is typically purified using advanced separation techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Alkylated or acylated amines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclobutylmethyl)-2-methylpropan-2-amine is unique due to its combination of a bulky tert-butyl group and a cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific reactivity and selectivity .

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)10-7-8-5-4-6-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKYSXTZQBMHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263451
Record name N-(1,1-Dimethylethyl)cyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-84-9
Record name N-(1,1-Dimethylethyl)cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356539-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)cyclobutanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclobutylmethyl)-2-methylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
N-(cyclobutylmethyl)-2-methylpropan-2-amine
Reactant of Route 3
Reactant of Route 3
N-(cyclobutylmethyl)-2-methylpropan-2-amine
Reactant of Route 4
Reactant of Route 4
N-(cyclobutylmethyl)-2-methylpropan-2-amine
Reactant of Route 5
Reactant of Route 5
N-(cyclobutylmethyl)-2-methylpropan-2-amine
Reactant of Route 6
Reactant of Route 6
N-(cyclobutylmethyl)-2-methylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.